2-Chloropropionylglycine

Descripción general

Descripción

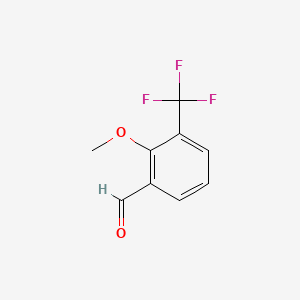

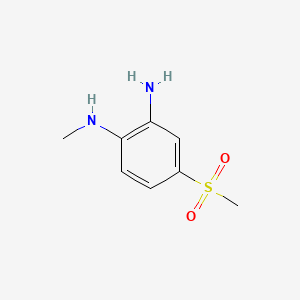

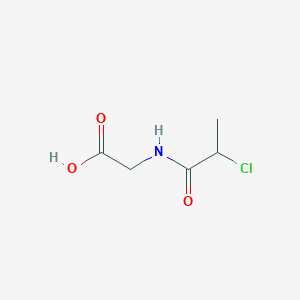

2-Chloropropionylglycine is a chemical compound with the molecular formula C5H8ClNO3 . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of 2-Chloropropionylglycine involves mixing glycine and a NaOH aqueous solution, cooling, and respectively dropwise adding alpha-chloropropionyl chloride and the NaOH aqueous solution . The concentration of the NaOH aqueous solution is controlled at 8-25%, and crystals are directly separated out after cooling .Molecular Structure Analysis

The molecular structure of 2-Chloropropionylglycine is represented by the formula C5H8ClNO3 . The molecular weight of this compound is 165.57 g/mol .Aplicaciones Científicas De Investigación

Improved Synthesis of Tiopronin

Yang Jian-she (2007) described an improved synthesis process for α-Chloropropionylglycine, a key intermediate in the production of tiopronin. The study optimized the entire synthesis process, increasing the total yield significantly, making it more suitable for industrial production due to higher yield and lower costs (Yang Jian-she, 2007).

Synthesis of Cyclopropylglycines

Wessjohann et al. (1992) developed a new general synthesis method for cyclopropylglycines, using alkyl 2-chloro-2-cyclopropylideneacetates as starting materials. This methodology allows for the production of various cyclopropyl-substituted amino acids, including natural products like 2-(1-methylcyclopropyl)glycine (Wessjohann et al., 1992).

Production of (S)-(+)-2-Chlorophenylglycine

Xue et al. (2013) discussed the efficient production of (S)-(+)-2-Chlorophenylglycine, an important intermediate in the synthesis of Clopidogrel, using immobilized penicillin G acylase. This study highlighted the enzyme's strict enantiospecificity and the high productivity in a recirculating packed bed reactor (Xue et al., 2013).

Activation of mGlu5 Receptors

Doherty et al. (1997) synthesized a new phenylglycine derivative, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), which selectively activates mGlu5a receptors. This agonist also potentiates NMDA-induced depolarizations in rat hippocampal slices, suggesting its potential in studying mGlu5 receptors in the central nervous system (Doherty et al., 1997).

Analyzing Tiopronin and its Metabolites

Beltz et al. (2018) developed an HPLC method for determining tiopronin (2-mercaptopropionylglycine) and its primary metabolite in plasma and ocular tissues. This method is significant for evaluating tiopronin's ocular accumulation, a potential treatment for cataracts (Beltz et al., 2018).

Safety And Hazards

In case of exposure to 2-Chloropropionylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . In case of ingestion or inhalation, immediate medical attention is required .

Propiedades

IUPAC Name |

2-(2-chloropropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUBYOEZMEUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607401 | |

| Record name | N-(2-Chloropropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropropionylglycine | |

CAS RN |

85038-45-5 | |

| Record name | N-(2-Chloropropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)